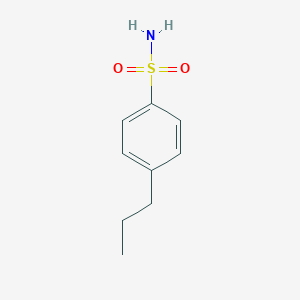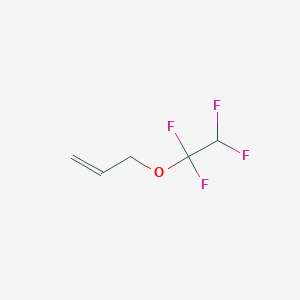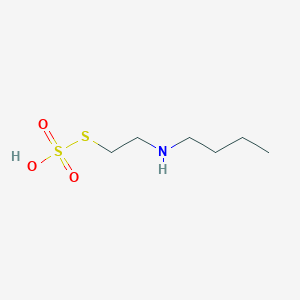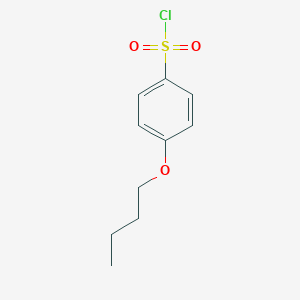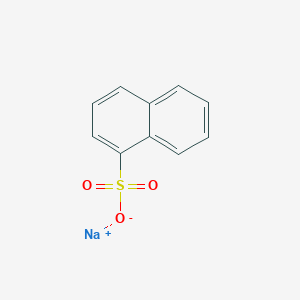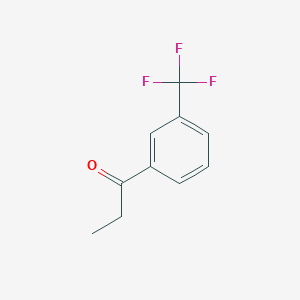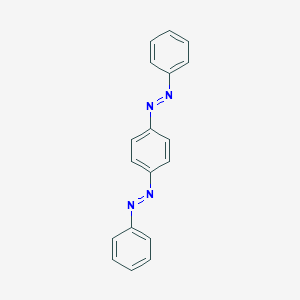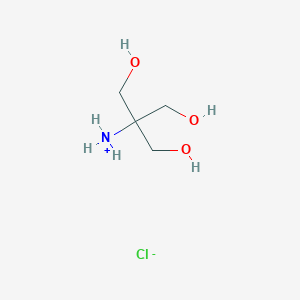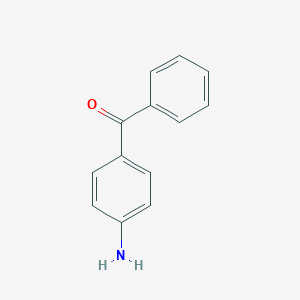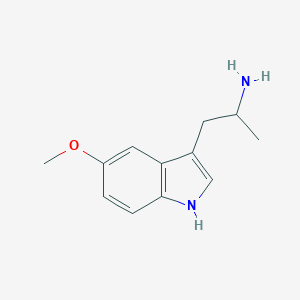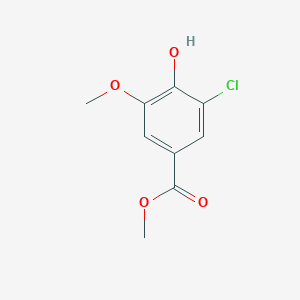
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, also known as chlorogenic acid methyl ester, is a natural compound found in various plants, such as coffee, tea, and fruits. It has gained attention in the scientific community for its potential therapeutic benefits and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate exerts its effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of glucose metabolism, and the enhancement of endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 3-chloro-4-hydroxy-5-methoxybenzoate in lab experiments include its low toxicity and its availability in natural sources. However, its low solubility in water and its instability under certain conditions can be limitations for its use in certain experiments.
Direcciones Futuras
Future research on methyl 3-chloro-4-hydroxy-5-methoxybenzoate should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies should investigate its mechanisms of action and its potential interactions with other compounds. Finally, the development of novel methods for the synthesis and purification of methyl 3-chloro-4-hydroxy-5-methoxybenzoate can improve its availability and facilitate its use in various applications.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been studied for its potential therapeutic benefits in various fields, including cancer research, cardiovascular disease, and diabetes. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties.
Propiedades
Número CAS |
1205-50-1 |
|---|---|
Nombre del producto |
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
Fórmula molecular |
C9H9ClO4 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |
Clave InChI |
ONPNTTNXLNYIJM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)O |
Otros números CAS |
1205-50-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

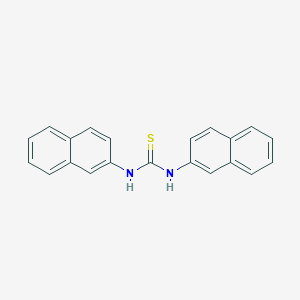
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)


